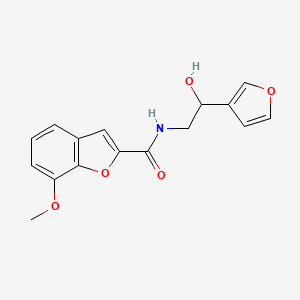

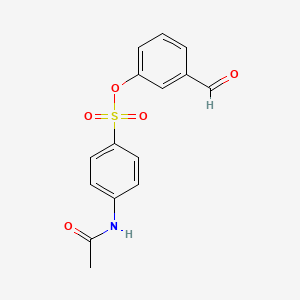

3-Formylphenyl 4-(acetylamino)benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In a study, 3-formyl phenyl benzenesulfonate was created by reacting 3-hydroxybenzaldehyde with benzene sulfonyl chloride, which was aided by triethylamine . Nine unique (Z)-3-[(3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] compounds were formed through the reaction of a manufactured 3-formyl phenyl benzenesulfonate chemical with nine 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one .Molecular Structure Analysis

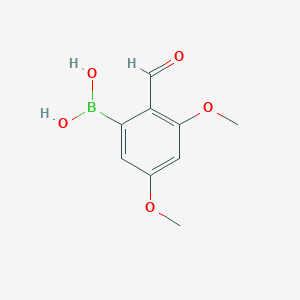

While there is no direct information available on the molecular structure of 3-Formylphenyl 4-(acetylamino)benzenesulfonate, a related compound, 3-formylphenylboronic acid (3FPBA), was studied using the DFT/B3LYP method with the 6-311++G(d,p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .Applications De Recherche Scientifique

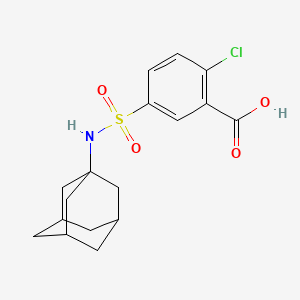

- Sulfonate Ester Formation : 3-Formylphenyl 4-(acetylamino)benzenesulfonate can be utilized to synthesize aryl sulfonate esters. These compounds play a crucial role in drug development due to their high biological profile. Sulfonamides, derived from sulfonate esters, exhibit properties such as anti-inflammatory, anticancer, and antiviral effects .

- HIV Protease Inhibitors : Sulfonamides have been explored as potential HIV protease inhibitors, contributing to the fight against HIV/AIDS .

- Sulfonate Ester Synthesis : The compound’s facile synthesis using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride makes it an attractive reagent for organic transformations. Mild reaction conditions, excellent yield, and easy-to-handle reagents are key features .

Drug Synthesis and Medicinal Chemistry

Organic Synthesis and Catalysis

Computational Chemistry and Theoretical Studies

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit histone deacetylase (hdac) enzymes .

Mode of Action

Compounds with similar structures have been shown to increase the acetylation levels of selected histone subtypes in a dose and time-dependent manner .

Biochemical Pathways

Similar compounds have been found to modulate signaling pathways involved in growth and survival .

Result of Action

Similar compounds have been found to exhibit anti-tumorigenic potential .

Propriétés

IUPAC Name |

(3-formylphenyl) 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-11(18)16-13-5-7-15(8-6-13)22(19,20)21-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYDYVCBJMQKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenyl 4-(acetylamino)benzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)

![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)

![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)

![7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2702641.png)

![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)